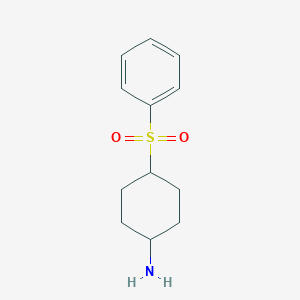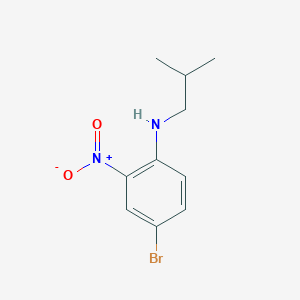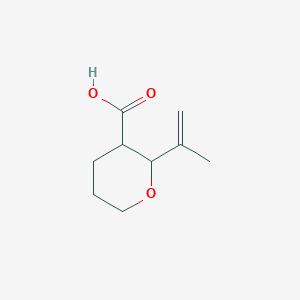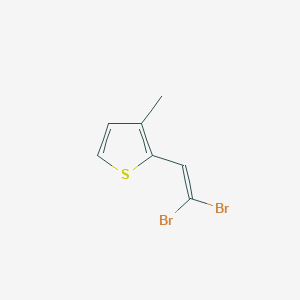![molecular formula C8H16N4O B13252192 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13252192.png)
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol is a synthetic organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
The synthesis of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring .
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high efficiency and yield. The use of micro-reaction systems can significantly enhance the safety and scalability of the process .
化学反応の分析
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include mild temperatures and solvents like methanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol has a wide range of applications in scientific research:
作用機序
The mechanism of action of 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the target .
類似化合物との比較
Similar compounds to 1-[4-(Aminomethyl)-5-methyl-1H-1,2,3-triazol-1-yl]-2-methylpropan-2-ol include other triazole derivatives such as:
Thiophene-linked 1,2,4-triazoles: These compounds also exhibit antimicrobial and chemotherapeutic properties.
Imidazoles: Another class of heterocyclic compounds with similar applications in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity and biological activity compared to other triazole derivatives.
特性
分子式 |
C8H16N4O |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
1-[4-(aminomethyl)-5-methyltriazol-1-yl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C8H16N4O/c1-6-7(4-9)10-11-12(6)5-8(2,3)13/h13H,4-5,9H2,1-3H3 |
InChIキー |
MZNPQNXMMZXGAJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=NN1CC(C)(C)O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Iodo-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13252109.png)

![(2,2-Dimethylpropyl)[(4-methoxyphenyl)methyl]amine](/img/structure/B13252116.png)

![(Butan-2-yl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13252125.png)
![2-[1-(2-Aminocyclohexyl)-1H-1,2,3-triazol-4-yl]propan-2-ol](/img/structure/B13252136.png)

![2-Benzyl-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B13252154.png)

![3-{2-[(2S,4R)-4-methoxypyrrolidin-2-yl]-1H-imidazol-4-yl}pyridine](/img/structure/B13252169.png)

![N-(2-{[(4-bromothiophen-2-yl)methyl]amino}ethyl)acetamide](/img/structure/B13252183.png)


